REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]#[N:7])[C:3]([NH2:5])=[O:4].CC1C=C(C=C(C)N=1)CCl.[CH3:18][C:19]1[CH:20]=[C:21]([CH:25]=[C:26]([CH3:28])[N:27]=1)[C:22](O)=[O:23]>N1C=CC=CC=1.S(Cl)(Cl)=O>[NH2:5][C:3](=[O:4])[CH:2]([NH:1][C:22](=[O:23])[C:21]1[CH:25]=[C:26]([CH3:28])[N:27]=[C:19]([CH3:18])[CH:20]=1)[C:6]#[N:7]
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)N)C#N
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CCl)C=C(N1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=C(N1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
thionyl chloride was removed in vacuum under nitrogen]
|
Type
|
ADDITION
|
Details
|
is added at 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at room temperature for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
after the completion of the reaction pyridine
|
Type
|
CUSTOM
|
Details
|
is removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the crude product is purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C#N)NC(C1=CC(=NC(=C1)C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |